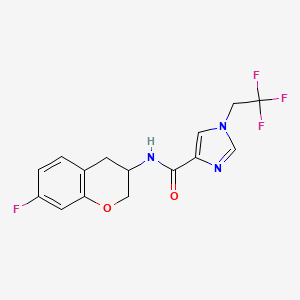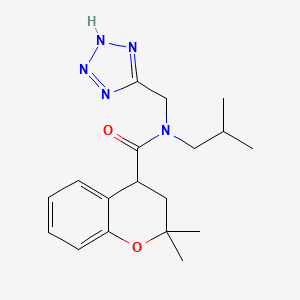
N-(isoquinolin-7-ylmethyl)-1-(4-methoxyphenyl)pyrrolidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(isoquinolin-7-ylmethyl)-1-(4-methoxyphenyl)pyrrolidin-3-amine, also known as IQM-316, is a novel and potent small molecule inhibitor of the protein kinase C (PKC) family. PKC is a group of serine/threonine kinases that play an important role in intracellular signaling pathways involved in cell growth, differentiation, and apoptosis. IQM-316 has shown promising results in preclinical studies as an anticancer agent and is currently being investigated for its potential therapeutic applications.
作用機序
N-(isoquinolin-7-ylmethyl)-1-(4-methoxyphenyl)pyrrolidin-3-amine exerts its anticancer effects by inhibiting the activity of PKC enzymes, which are overexpressed in many cancer cells and play a key role in tumor growth and metastasis. By inhibiting PKC activity, N-(isoquinolin-7-ylmethyl)-1-(4-methoxyphenyl)pyrrolidin-3-amine disrupts intracellular signaling pathways involved in cell growth and survival, leading to cancer cell death.
Biochemical and Physiological Effects:
In addition to its anticancer effects, N-(isoquinolin-7-ylmethyl)-1-(4-methoxyphenyl)pyrrolidin-3-amine has been found to have other biochemical and physiological effects. For example, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-(isoquinolin-7-ylmethyl)-1-(4-methoxyphenyl)pyrrolidin-3-amine has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the main advantages of N-(isoquinolin-7-ylmethyl)-1-(4-methoxyphenyl)pyrrolidin-3-amine for laboratory experiments is its high potency and specificity for PKC enzymes. This makes it a valuable tool for studying the role of PKC in intracellular signaling pathways and cancer biology. However, one limitation of N-(isoquinolin-7-ylmethyl)-1-(4-methoxyphenyl)pyrrolidin-3-amine is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.
将来の方向性
There are several potential future directions for research on N-(isoquinolin-7-ylmethyl)-1-(4-methoxyphenyl)pyrrolidin-3-amine. One area of interest is the development of novel drug delivery systems to improve the solubility and bioavailability of N-(isoquinolin-7-ylmethyl)-1-(4-methoxyphenyl)pyrrolidin-3-amine for clinical use. Another area of research is the investigation of N-(isoquinolin-7-ylmethyl)-1-(4-methoxyphenyl)pyrrolidin-3-amine in combination with other anticancer agents, such as chemotherapy or immunotherapy, to enhance its efficacy and reduce toxicity. Finally, further studies are needed to elucidate the precise mechanisms of action of N-(isoquinolin-7-ylmethyl)-1-(4-methoxyphenyl)pyrrolidin-3-amine and its potential therapeutic applications in other diseases beyond cancer.
合成法
N-(isoquinolin-7-ylmethyl)-1-(4-methoxyphenyl)pyrrolidin-3-amine can be synthesized using a multi-step process involving the reaction of 4-methoxybenzylamine with 2-bromoacetophenone to form 1-(4-methoxyphenyl)-2-(phenyl)ethanone. This intermediate is then reacted with isoquinoline-7-carbaldehyde to form N-(isoquinolin-7-ylmethyl)-1-(4-methoxyphenyl)ethanone, which is subsequently reduced with sodium borohydride to yield N-(isoquinolin-7-ylmethyl)-1-(4-methoxyphenyl)pyrrolidin-3-amine.
科学的研究の応用
N-(isoquinolin-7-ylmethyl)-1-(4-methoxyphenyl)pyrrolidin-3-amine has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of a variety of cancer cell lines, including breast, lung, prostate, and pancreatic cancer cells. In addition, N-(isoquinolin-7-ylmethyl)-1-(4-methoxyphenyl)pyrrolidin-3-amine has been found to induce apoptosis, or programmed cell death, in cancer cells by activating caspase enzymes.
特性
IUPAC Name |
N-(isoquinolin-7-ylmethyl)-1-(4-methoxyphenyl)pyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-25-21-6-4-20(5-7-21)24-11-9-19(15-24)23-13-16-2-3-17-8-10-22-14-18(17)12-16/h2-8,10,12,14,19,23H,9,11,13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEFWRUGWZYYFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCC(C2)NCC3=CC4=C(C=C3)C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(isoquinolin-7-ylmethyl)-1-(4-methoxyphenyl)pyrrolidin-3-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[6-[[3-(1-Hydroxyethyl)pyrrolidine-1-carbonyl]amino]hexanoylamino]propanoic acid](/img/structure/B7434895.png)
![N-[1-(furan-2-yl)-4-methoxybutan-2-yl]-1,6-naphthyridin-5-amine](/img/structure/B7434902.png)

![5-(4-Cyclopropylsulfonylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B7434911.png)
![1-methyl-N-(1-methyl-5-oxo-4H-imidazol-2-yl)-4H-pyrrolo[3,2-b]pyrrole-5-carboxamide](/img/structure/B7434918.png)
![7-[2-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7434927.png)
![1-[2-(dimethylamino)ethyl]-N-[(3-propylimidazol-4-yl)methyl]piperidin-4-amine](/img/structure/B7434942.png)
![4-(difluoromethylsulfonyl)-N-[[1-(oxetan-3-yl)triazol-4-yl]methyl]aniline](/img/structure/B7434949.png)
![N-[(4-tert-butylpyridin-3-yl)methyl]-1-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanamine](/img/structure/B7434951.png)
![Prop-2-enyl 3-[(9-cyclopropylpurin-6-yl)amino]piperidine-1-carboxylate](/img/structure/B7434961.png)
![3-methoxy-N-[1-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]ethyl]benzamide](/img/structure/B7434967.png)

![N-[1-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]ethyl]-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B7434978.png)
![Methyl 4-[[1-(2,2,2-trifluoroethyl)imidazole-4-carbonyl]amino]cyclohexane-1-carboxylate](/img/structure/B7434988.png)